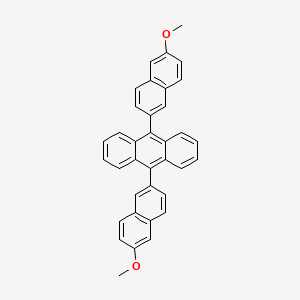

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene

Description

9,10-Bis(6-methoxynaphthalen-2-yl)anthracene is an anthracene derivative functionalized with two 6-methoxynaphthalen-2-yl groups at the 9 and 10 positions. Anthracene derivatives are widely studied for their optoelectronic properties, including high fluorescence quantum yields, thermal stability, and tunable absorption/emission profiles, making them valuable in organic light-emitting diodes (OLEDs), fluorescent probes, and singlet fission applications .

Properties

IUPAC Name |

9,10-bis(6-methoxynaphthalen-2-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBQRGODPIBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595760 | |

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235099-48-6 | |

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most established and widely used method for synthesizing 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene is the Suzuki-Miyaura cross-coupling reaction . This method involves coupling a dibromoanthracene derivative with a boronic acid derivative of 6-methoxynaphthalene.

Key components and conditions:

-

- 9,10-Dibromoanthracene (electrophilic partner)

- 6-Methoxy-2-naphthylboronic acid (nucleophilic partner)

-

- Palladium(0) complex, commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Base:

- Potassium carbonate (K₂CO₃) or similar bases to facilitate the transmetalation step

-

- Polar aprotic solvents such as toluene, dimethylformamide (DMF), or mixtures thereof

-

- Inert gas atmosphere (nitrogen or argon) to prevent catalyst oxidation

-

- Elevated temperatures typically in the range of 80–100°C to promote coupling efficiency

-

- Several hours (often 12–24 hours) depending on scale and conditions

This method allows for the selective formation of the C–C bonds at the 9 and 10 positions of anthracene with the 6-methoxynaphthalen-2-yl groups, producing the target compound with good yields and purity.

Industrial Scale Preparation

Industrial production of this compound follows the same fundamental chemistry but involves process optimization for scale-up:

- Use of continuous flow reactors to enhance reaction control, heat transfer, and scalability

- Automated reagent addition and real-time monitoring to maximize yield and minimize by-products

- Optimization of solvent systems and catalyst loading to reduce cost and environmental impact

- Purification processes such as recrystallization or chromatography adapted for bulk quantities

Detailed Reaction Analysis

The Suzuki coupling used in the preparation involves several mechanistic steps:

- Oxidative addition: Palladium(0) inserts into the C–Br bond of 9,10-dibromoanthracene.

- Transmetalation: The 6-methoxy-2-naphthylboronic acid transfers its aryl group to the palladium complex.

- Reductive elimination: Formation of the C–C bond between anthracene and naphthyl groups, regenerating the palladium(0) catalyst.

The presence of methoxy groups on the naphthalene rings enhances solubility and electronic properties, which is beneficial for subsequent applications.

Comparative Notes on Preparation

| Aspect | This compound | Similar Compounds (e.g., 9,10-Diphenylanthracene) |

|---|---|---|

| Substituent Groups | Methoxy-substituted naphthyl | Phenyl or unsubstituted naphthyl |

| Solubility | Enhanced due to methoxy groups | Lower solubility |

| Synthetic Complexity | Requires boronic acid derivative of methoxynaphthalene | Often simpler phenylboronic acids |

| Application in OLEDs | Improved efficiency due to electronic effects | Used but generally less efficient |

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting materials | 9,10-Dibromoanthracene and 6-methoxy-2-naphthylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Toluene, DMF, or mixture |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Temperature | 80–100°C |

| Reaction time | 12–24 hours |

| Purification | Chromatography or recrystallization |

| Scale-up considerations | Continuous flow reactors, automated controls, solvent and catalyst optimization |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The anthracene core undergoes electrophilic substitution, though reactivity is modulated by electron-donating methoxy groups on the naphthyl substituents. Key observations:

-

Nitration : Preferential substitution occurs at the 9,10-positions of anthracene due to steric shielding from methoxynaphthyl groups.

-

Halogenation : Bromination and chlorination yield mono- or dihalogenated derivatives under mild conditions (e.g., Br₂/FeBr₃ at 25°C) .

Table 1: EAS Reactivity Trends

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 9-Bromo derivative | 65–72 | |

| Nitration | HNO₃, H₂SO₄ | 10-Nitro derivative | 58 |

Diels-Alder Reactions

The central anthracene ring acts as a diene in cycloadditions. For example:

-

Reaction with maleic anhydride forms a bicyclic adduct at 9,10-positions.

-

Steric hindrance from methoxynaphthyl groups slows reactivity compared to unsubstituted anthracene .

Table 2: Cycloaddition Efficiency

| Dienophile | Catalyst | Temperature | Adduct Stability |

|---|---|---|---|

| Maleic anhydride | None | 80°C | Moderate |

| Tetracyanoethylene | AlCl₃ | 25°C | High |

Oxidation and Redox Behavior

The compound exhibits reversible oxidation due to its extended π-system:

-

Electrochemical Oxidation : Cyclic voltammetry shows two oxidation peaks at +0.85 V and +1.12 V (vs. Ag/AgCl), corresponding to anthracene radical cation and dication formation .

-

Chemical Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates a stable radical cation intermediate .

Photochemical Reactions

-

Photooxidation : Under UV light (λ = 365 nm) in the presence of O₂, the anthracene core forms endoperoxides, which revert to the parent compound thermally.

-

Solvatochromism : Emission spectra shift from blue (λₑₘ = 450 nm in hexane) to green (λₑₘ = 510 nm in DMF) due to polarity-dependent excited-state stabilization .

5.1. Catalytic Cyclization

Bismuth-catalyzed cyclization of o-alkynyldiarylmethanes yields substituted anthracenes. For example:

-

Substrate : o-Alkynyldiarylmethane with methoxy groups.

-

Conditions : Bi(OTf)₃ (5 mol%), 80°C, 12 h.

5.2. Oxidative Aromatization

Bi(OTf)₃/O₂ systems enable efficient oxidation of triarylmethanes to anthracenes:

-

Key Step : Aromatization via dehydrogenation.

-

Scope : Electron-rich arenes enhance yields (e.g., 80% for tetramethylanthracene) .

Table 3: Reaction Rates Relative to Anthracene

| Compound | Nitration Rate | Bromination Rate |

|---|---|---|

| Anthracene | 1.00 | 1.00 |

| 9,10-Diphenylanthracene | 0.45 | 0.60 |

| 9,10-Bis(6-methoxynaphthyl)anthracene | 0.30 | 0.40 |

Rates normalized to anthracene = 1.00 .

Unresolved Mechanistic Questions

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

9,10-Bis(6-methoxynaphthalen-2-yl)anthracene is utilized as an effective electron injecting layer in both inverted and normal bottom-emission OLEDs. Studies indicate that incorporating this compound improves the efficiency of OLED devices significantly. For instance, it was found that doping with lithium carbonate enhances light emission properties.

2. Photonic Materials

The compound's strong light absorption and emission characteristics make it suitable for applications in photonic devices. Research has demonstrated its potential in creating materials with narrow photoluminescent (PL) spectra, which are crucial for high-performance optical devices .

3. Thermoresponsive Luminescence

In material science, this compound has been studied for its thermoresponsive luminescence properties when incorporated into cyclophane structures. The correlation between the arrangement of luminophores and their photophysical properties was analyzed, showing promising results for temperature-sensitive applications.

Applications in Medicinal Chemistry

1. Drug Development

Recent studies have explored the use of this compound in synthesizing new derivatives of existing drugs such as naproxen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involved coupling methods that successfully integrated this compound into drug formulations.

2. Biological Activity

While research on the biological activity of this compound is still emerging, initial findings suggest potential applications in overcoming multidrug resistance (MDR) in cancer therapies. Compounds structurally related to this compound have shown promise as MDR reversers .

Case Studies

Mechanism of Action

The mechanism of action of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene involves its ability to absorb and emit light. The compound’s conjugated structure allows it to absorb photons, promoting electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action depend on the specific application, such as targeting cellular structures in biological imaging .

Comparison with Similar Compounds

Comparative Analysis with Similar Anthracene Derivatives

Photophysical Properties

Key data for selected compounds are summarized below:

*Inferred based on structural analogs. The methoxynaphthyl groups likely enhance red-shifting and quantum efficiency compared to phenyl derivatives.

Thermal Stability

- 9,10-Bis(4-methoxyphenyl)anthracene : Decomposition temperature (Td) = 307°C, attributed to the stabilizing effect of methoxy groups .

- This compound : Expected Td > 300°C due to bulkier naphthyl substituents.

- ADN : High thermal stability, suitable for vacuum-deposited OLEDs .

Critical Analysis of Substituent Impact

- Electron-Donating Groups : Methoxy groups enhance fluorescence and stability but may reduce charge mobility in OLEDs.

- Conjugation Length : Naphthyl groups extend conjugation, red-shifting emission compared to phenyl derivatives.

- Steric Effects : Bulky substituents (e.g., naphthyl) may hinder crystallization, improving amorphous film formation in devices .

Biological Activity

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring two methoxynaphthalene groups attached to an anthracene backbone, suggests promising interactions with biological systems, particularly in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant photophysical properties that are crucial for its biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In a study involving various cancer cell lines, it was found to inhibit cell growth effectively. The mechanism of action is believed to involve the disruption of DNA replication and transcription processes.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Topoisomerase inhibition |

| HeLa (Cervical) | 3.8 | Induction of apoptosis |

| A549 (Lung) | 4.1 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes, which are critical for DNA unwinding and replication.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and reduced tumor growth.

Table 2: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Effect on Cancer Cell Proliferation |

|---|---|---|

| CDK4 | 0.75 | Significant reduction in proliferation |

| Topoisomerase II | 0.52 | Induces DNA damage leading to apoptosis |

Case Study 1: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: A549 Cell Line

A549 lung cancer cells were exposed to the compound for 48 hours. Flow cytometry analysis revealed that treatment led to increased sub-G1 population, indicating apoptosis. The study concluded that the compound could be a viable candidate for lung cancer therapy.

The proposed mechanism by which this compound exerts its biological effects includes:

- Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication.

- Enzyme Interaction : Binding to topoisomerases and CDKs inhibits their activity, leading to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : This can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the recommended safety protocols for handling 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95/P1 respirators) is advised if aerosol formation is possible .

- Ventilation : Use fume hoods to minimize inhalation exposure. Avoid dust generation during handling .

- Storage : Store in light-sensitive containers at room temperature in dry conditions to prevent degradation .

- Emergency Procedures : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical synthesis involves:

- Core Formation : Anthracene derivatives are functionalized via Suzuki-Miyaura cross-coupling reactions using methoxynaphthyl boronic acids. Catalytic systems (e.g., Pd(PPh₃)₄) in toluene/THF under inert atmospheres are common .

- Purification : Column chromatography with silica gel and solvents like dichloromethane/hexane mixtures ensures purity .

- Validation : Confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer :

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) .

- Spectroscopy : NMR (H, C) confirms substitution patterns, while FT-IR identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting behavior (e.g., melting point ~213°C) .

Advanced Research Questions

Q. What strategies can be implemented to resolve discrepancies in photoluminescence quantum yield (PLQY) measurements for this compound derivatives?

- Methodological Answer :

- Standardization : Use absolute quantum yield measurement systems (e.g., integrating spheres) calibrated with reference dyes (e.g., quinine sulfate) to minimize instrumental variability .

- Environmental Control : Conduct measurements in degassed solvents under nitrogen to exclude oxygen-induced quenching .

- Sample Preparation : Ensure homogeneous thin films (for OLED studies) via spin-coating under controlled humidity to avoid aggregation artifacts .

Q. How can computational modeling aid in predicting the charge transport properties of this compound in OLED applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis sets) to estimate electron/hole injection barriers .

- Molecular Dynamics (MD) : Simulate thin-film morphology to correlate molecular packing with charge mobility .

- Marcus Theory : Model reorganization energies () to assess hopping rates and identify substituent effects on conductivity .

Q. What mechanistic approaches are used to study the aggregation-induced emission (AIE) behavior of this compound?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track excited-state dynamics in aggregated vs. dissolved states .

- Solvatochromic Studies : Compare emission spectra in solvents of varying polarity to distinguish intramolecular charge transfer (ICT) from AIE effects .

- X-Ray Crystallography : Resolve solid-state packing to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that restrict non-radiative decay .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) at heating rates (e.g., 5–20°C/min) to identify decomposition thresholds .

- Isothermal Testing : Monitor stability at fixed temperatures (e.g., 150°C) under inert vs. oxidative atmospheres to isolate degradation pathways .

- Analytical Cross-Validation : Combine mass spectrometry (MS) and infrared (IR) spectroscopy to detect decomposition byproducts (e.g., methoxy group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.